
N-(4-acetylphenyl)-4-cyano-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4-cyano-2-fluorobenzamide, also known as ACBCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ACBCF is a member of the benzamide family and is known to exhibit potent inhibitory activity against various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-4-cyano-2-fluorobenzamide involves its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. This results in the modulation of various physiological processes, including neurotransmission, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-cyano-2-fluorobenzamide has been shown to exhibit several biochemical and physiological effects, including but not limited to, the modulation of neurotransmitter levels, the reduction of inflammation, and the attenuation of oxidative stress. These effects have been attributed to its inhibitory activity against various enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-4-cyano-2-fluorobenzamide has several advantages for lab experiments, including its potent inhibitory activity against various enzymes and receptors, its relatively easy synthesis, and its ability to modulate various physiological processes. However, it also has some limitations, including its potential toxicity, its limited solubility, and its potential off-target effects.
Direcciones Futuras
There are several future directions for the study of N-(4-acetylphenyl)-4-cyano-2-fluorobenzamide, including but not limited to, the identification of its specific targets, the optimization of its pharmacokinetic properties, and the development of its potential therapeutic applications. Additionally, the elucidation of its mechanism of action and its potential off-target effects will be crucial for its safe and effective use in drug discovery and development.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-4-cyano-2-fluorobenzamide involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 4-acetylphenylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of N-(4-acetylphenyl)-2-fluorobenzamide. The second step involves the reaction of this intermediate product with cyanogen bromide in the presence of a base such as potassium carbonate. This results in the formation of N-(4-acetylphenyl)-4-cyano-2-fluorobenzamide.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-4-cyano-2-fluorobenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are known to play a crucial role in various physiological processes, and their dysregulation has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4-cyano-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c1-10(20)12-3-5-13(6-4-12)19-16(21)14-7-2-11(9-18)8-15(14)17/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNKWXYOGZOZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

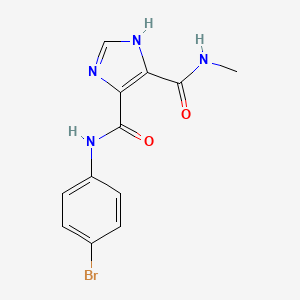

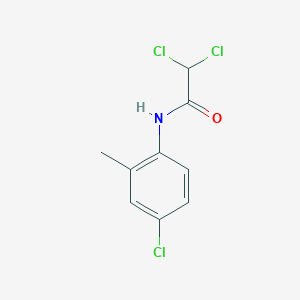


![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)
![6-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5817070.png)
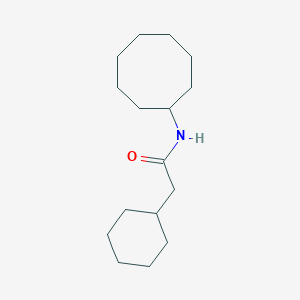
![(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)
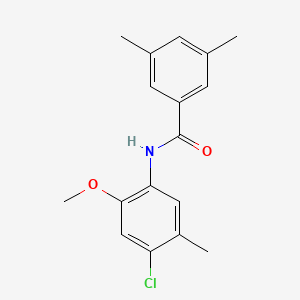
![N-(4-chloro-3-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5817085.png)
![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)
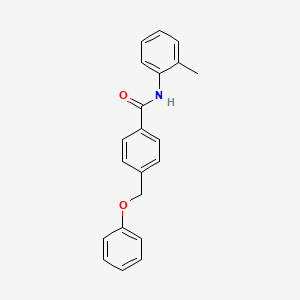
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5817125.png)